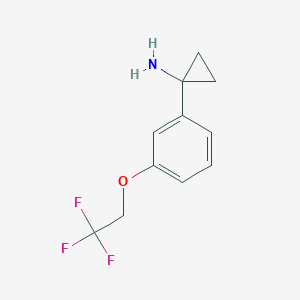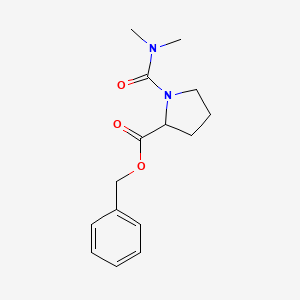
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, which include ethyl and methyl substituents on the pyrrole ring, as well as an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone can be achieved through various synthetic routes. One common method involves the alkylation of a pyrrole derivative. For instance, starting with 2,5-dimethylpyrrole, ethylation can be performed using ethyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate can then undergo acylation with ethanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol.
Substitution: Various substituted pyrroles depending on the electrophile used.
Scientific Research Applications
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine: Contains an amine group and a methoxypropyl substituent.
(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine: Features a trimethylbutyl substituent.
Uniqueness
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is unique due to its specific combination of ethyl, methyl, and ethanone substituents on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-5-11-7(2)6-10(8(11)3)9(4)12/h6H,5H2,1-4H3 |
InChI Key |
WJTMHUVDHZYLDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=C1C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-](/img/structure/B12069938.png)

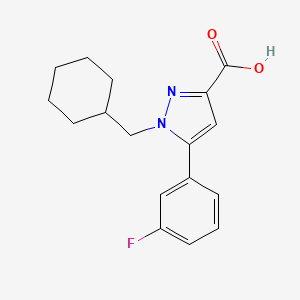
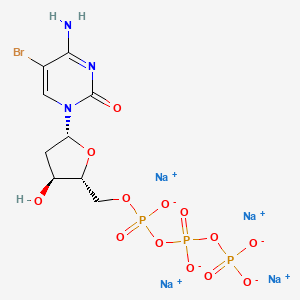
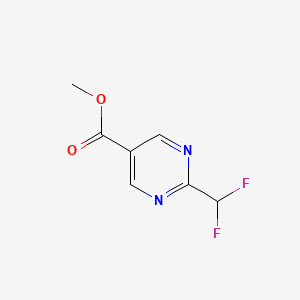
![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)



![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)

